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Compound of Interest

Compound Name: rac Darifenacin-d4

Cat. No.: B563390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a

detailed synthetic route for rac-Darifenacin-d4, a deuterated analog of the muscarinic M3

receptor antagonist, Darifenacin. This document is intended to serve as a valuable resource for

researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis,

and as a standard in bioanalytical assays.

Chemical Properties of rac-Darifenacin-d4
rac-Darifenacin-d4 is a stable isotope-labeled version of Darifenacin, where four hydrogen

atoms on the ethyl linker have been replaced with deuterium. This isotopic substitution makes it

an ideal internal standard for mass spectrometry-based quantification of Darifenacin in

biological matrices. The key chemical properties are summarized in the table below.
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Property Value

Chemical Name
rac-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-

α,α-diphenyl-3-pyrrolidineacetamide

Synonyms rac-Enablex-d4, rac-Emselex-d4

CAS Number 1189701-43-6

Molecular Formula C₂₈H₂₆D₄N₂O₂

Molecular Weight Approximately 430.57 g/mol

Appearance Off-White Solid

Melting Point 104-109°C

Solubility Soluble in Chloroform, Methanol

Unlabeled CAS No. 133033-93-9

Synthesis of rac-Darifenacin-d4
The synthesis of rac-Darifenacin-d4 is achieved through a convergent synthetic strategy. This

approach involves the separate synthesis of two key intermediates: the deuterated side chain,

5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A), and the racemic core, (±)-α,α-

diphenyl-3-pyrrolidineacetamide (Intermediate B). These intermediates are then coupled in the

final step to yield the target molecule.
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Synthesis of Intermediate A

Synthesis of Intermediate B

Final Convergent Synthesis

2-(2,3-Dihydro-5-benzofuranyl)acetic acid

SOCl₂ or (COCl)₂

2-(2,3-Dihydro-5-benzofuranyl)acetyl chloride

LiAlD₄

2-(2,3-Dihydro-5-benzofuranyl)ethanol-d4

PBr₃ or CBr₄/PPh₃

Intermediate A:
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Base (e.g., K₂CO₃, Et₃N)
Solvent (e.g., ACN, DMF)

3-(Cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester

90% H₂SO₄

Intermediate B:
(±)-α,α-Diphenyl-3-pyrrolidineacetamide

rac-Darifenacin-d4

Click to download full resolution via product page

Synthetic workflow for rac-Darifenacin-d4.
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Experimental Protocols
1. Synthesis of Intermediate A: 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

This synthesis is a three-step process starting from 2-(2,3-dihydro-5-benzofuranyl)acetic acid.

Step 1: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride

Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)acetic acid in an inert solvent

such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂) or oxalyl

chloride ((COCl)₂). The reaction mixture is stirred at room temperature until the evolution

of gas ceases. The solvent and excess reagent are removed under reduced pressure to

yield the crude acyl chloride, which is typically used in the next step without further

purification.

Step 2: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4

Methodology: The crude 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride is dissolved in a dry

aprotic solvent like anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath,

and a solution of lithium aluminum deuteride (LiAlD₄) in THF is added dropwise with

stirring. The reaction is allowed to proceed at low temperature and then warmed to room

temperature. After completion, the reaction is carefully quenched by the sequential

addition of water and an aqueous base solution. The resulting precipitate is filtered off, and

the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to

give 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4.

Step 3: Synthesis of 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4 in a suitable

solvent like carbon tetrachloride or dichloromethane, phosphorus tribromide (PBr₃) is

added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours.

After cooling, the reaction is quenched with a saturated aqueous solution of sodium

bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous

magnesium sulfate, and concentrated under reduced pressure. The crude product can be

purified by column chromatography to afford pure 5-(2-bromoethyl-d4)-2,3-

dihydrobenzofuran.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Synthesis of Intermediate B: (±)-α,α-diphenyl-3-pyrrolidineacetamide

Methodology: A solution of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester

in 90% sulfuric acid is stirred at an elevated temperature (e.g., 70°C) for an extended period

(e.g., 20 hours). The reaction mixture is then cooled and poured over ice. The acidic solution

is carefully basified with a strong base such as 50% sodium hydroxide, keeping the

temperature low. The aqueous mixture is extracted with an organic solvent like chloroform.

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate,

and concentrated in vacuo. The resulting residue is purified by crystallization from a suitable

solvent system (e.g., ethyl acetate-ethanol) to yield (±)-α,α-diphenyl-3-pyrrolidineacetamide.

3. Final Convergent Synthesis of rac-Darifenacin-d4

Methodology: (±)-α,α-Diphenyl-3-pyrrolidineacetamide (Intermediate B) and 5-(2-bromoethyl-

d4)-2,3-dihydrobenzofuran (Intermediate A) are dissolved in an appropriate solvent such as

acetonitrile or dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃)

or triethylamine (Et₃N), is added to the mixture. The reaction is stirred at an elevated

temperature until the starting materials are consumed (monitored by TLC or LC-MS). After

completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl

acetate). The organic layer is separated, washed with brine, dried, and concentrated. The

crude rac-Darifenacin-d4 is then purified by column chromatography on silica gel to afford

the final product.

Mechanism of Action of Darifenacin
Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] In the

urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on

the detrusor smooth muscle, leading to its contraction and subsequent urination.[3] By

competitively blocking these M3 receptors, Darifenacin reduces the frequency and urgency of

these contractions, thereby increasing bladder capacity and alleviating the symptoms of

overactive bladder.[2][3]
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Normal Bladder Contraction

Action of Darifenacin

Acetylcholine M3 Muscarinic Receptor
Binds to

Gq Protein Activation Phospholipase C Activation IP₃ & DAG Production Ca²⁺ Release from SR Detrusor Muscle Contraction

Darifenacin Blocked M3 Receptor
Antagonizes

Signal Transduction Inhibited Detrusor Muscle Relaxation
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Signaling pathway of Darifenacin's action.

This technical guide provides a foundational understanding of the chemical properties and a

viable synthetic route for rac-Darifenacin-d4. Researchers are encouraged to consult the

primary literature for further details and to optimize the described experimental conditions as

necessary for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b563390#rac-darifenacin-d4-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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